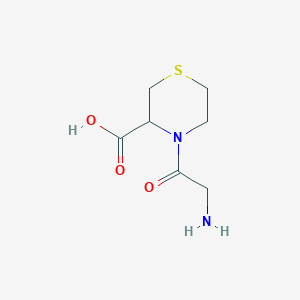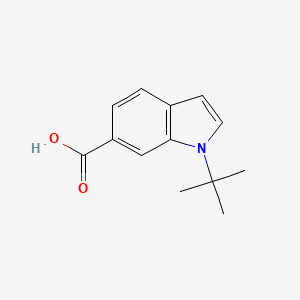
1-(tert-Butyl)-1H-indole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-1H-indole-6-carboxylic acid typically involves the introduction of the tert-butyl group into the indole ring. One common method is the reaction of indole-6-carboxylic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole compounds.
Applications De Recherche Scientifique
1-(tert-Butyl)-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The indole ring can engage in various interactions, including hydrogen bonding and π-π stacking, with biological macromolecules such as proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
1H-indole-6-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical and biological properties.
tert-Butyl-substituted indoles: Compounds such as tert-butyl-indole-3-carboxylic acid and tert-butyl-indole-2-carboxylic acid share structural similarities but differ in the position of the tert-butyl group.
Uniqueness: 1-(tert-Butyl)-1H-indole-6-carboxylic acid is unique due to the specific positioning of the tert-butyl group on the indole ring, which significantly influences its chemical reactivity and biological activity. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-tert-butylindole-6-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)14-7-6-9-4-5-10(12(15)16)8-11(9)14/h4-8H,1-3H3,(H,15,16) |
Clé InChI |
RWDUHTPOODSLGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=CC2=C1C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
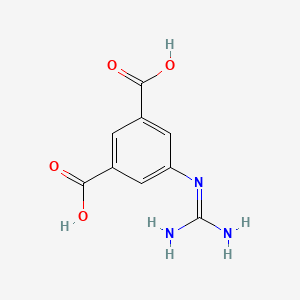
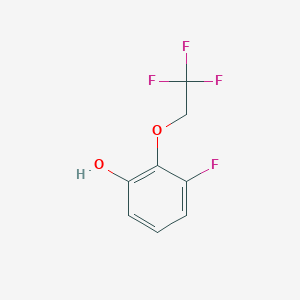
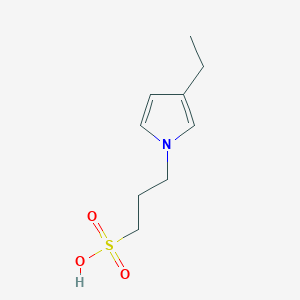


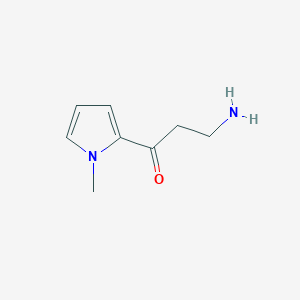
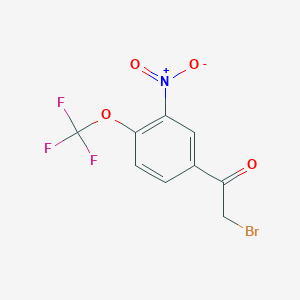
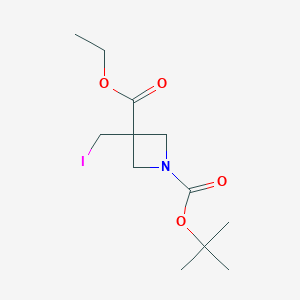
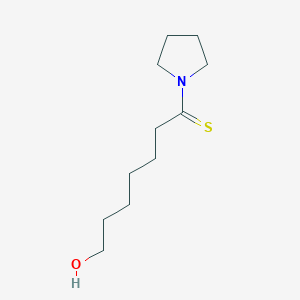
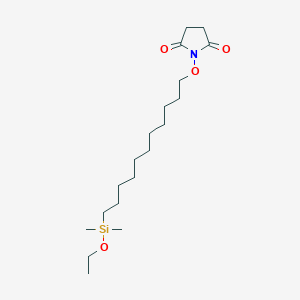
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
